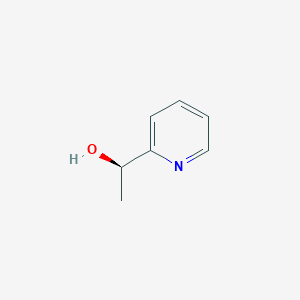

(R)-2-(1-Hydroxyethyl)pyridine

Descripción general

Descripción

®-1-(Pyridin-2-yl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

®-1-(Pyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, yielding the desired ®-enantiomer with high enantiomeric excess .

Another method involves the enzymatic reduction of 2-acetylpyridine using alcohol dehydrogenases. This biocatalytic approach offers high selectivity and mild reaction conditions, making it an attractive option for industrial applications .

Industrial Production Methods

In industrial settings, the production of ®-1-(Pyridin-2-yl)ethanol often employs large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity .

Análisis De Reacciones Químicas

Types of Reactions

®-1-(Pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Reduction: It can be reduced to ®-1-(Pyridin-2-yl)ethane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as Mitsunobu reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran.

Major Products Formed

Oxidation: ®-1-(Pyridin-2-yl)ethanone.

Reduction: ®-1-(Pyridin-2-yl)ethane.

Substitution: Various substituted pyridines depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-2-(1-Hydroxyethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, making it valuable for creating optically active products essential for therapeutic applications .

Case Study: Thioridazine Production

The compound is involved in synthesizing thioridazine, an antipsychotic medication. Its chiral nature allows for the production of enantiomerically pure compounds, which are critical for the desired pharmacological effects of such drugs .

Agricultural Chemistry

Growth Regulator in Agrochemicals

In agricultural chemistry, this compound is utilized as a growth regulator. It improves crop yield and resilience against pests, contributing to sustainable agricultural practices. The compound's ability to enhance plant growth while minimizing chemical inputs aligns with modern agricultural trends focusing on sustainability .

Research Findings

Studies have demonstrated that formulations containing this compound can lead to significant improvements in crop health and productivity, thereby supporting food security initiatives globally.

Biochemical Research

Enzyme Interaction Studies

Researchers leverage this compound to study enzyme interactions and metabolic pathways. Its properties allow scientists to gain insights into cellular processes and identify potential therapeutic targets. For instance, the compound has been used in enzymatic kinetic resolution studies, showcasing its effectiveness as a substrate for lipase-catalyzed reactions .

Case Study: Lipase-Catalyzed Reactions

A notable study involved the use of this compound in lipase-catalyzed transesterification reactions. The results indicated high enantioselectivity and conversion rates, highlighting its utility in producing optically pure compounds essential for various biochemical applications .

Material Science

Development of Advanced Materials

In material science, this compound is incorporated into the development of advanced materials such as polymers and coatings. These materials exhibit enhanced durability and chemical resistance, making them suitable for various industrial applications .

Applications in Coatings

The compound's properties have been explored in formulating coatings that require specific performance characteristics, including resistance to environmental degradation.

Analytical Chemistry

Reagent in Analytical Techniques

This compound serves as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds. Its role as a reagent improves the accuracy of chemical analyses across different fields .

Case Study: Chromatography Applications

In chromatographic methods, this compound has been utilized to enhance separation techniques, thereby improving the reliability of analytical results.

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Enhances efficacy and specificity |

| Agricultural Chemistry | Growth regulator | Improves crop yield and pest resilience |

| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |

| Material Science | Development of advanced materials | Enhanced durability and chemical resistance |

| Analytical Chemistry | Reagent in analytical techniques | Improves detection accuracy |

Mecanismo De Acción

The mechanism by which ®-1-(Pyridin-2-yl)ethanol exerts its effects depends on its application. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating to metal centers and inducing chirality in the resulting products . In enzymatic reactions, it serves as a substrate for alcohol dehydrogenases, undergoing oxidation or reduction depending on the enzyme’s specificity .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-1-(Pyridin-2-yl)ethanol

- 2-(Pyridin-2-yl)ethanol

- 2-(Pyridin-2-yl)ethanone

Uniqueness

®-1-(Pyridin-2-yl)ethanol is unique due to its chiral nature and the presence of the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its enantiomeric purity makes it valuable in asymmetric synthesis and as a chiral building block .

Actividad Biológica

(R)-2-(1-Hydroxyethyl)pyridine, a compound with significant potential in medicinal chemistry, has garnered attention for its various biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a hydroxyethyl group. Its molecular formula is with a molecular weight of approximately 111.15 g/mol. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound in the development of new antibiotics. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzymatic Interactions

The compound has been investigated for its interactions with specific enzymes. For instance, studies have demonstrated that this compound acts as an inhibitor of certain lipases, which are crucial in lipid metabolism. The inhibition was found to be concentration-dependent, with significant effects observed at micromolar concentrations . This property could be leveraged in therapeutic contexts where modulation of lipid metabolism is desired.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted, it inhibits lipases, potentially altering lipid profiles and influencing metabolic disorders.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Study on Enzymatic Kinetic Resolution

A notable case study involved the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using this compound as a substrate. The study utilized lipase from Candida antarctica, achieving high enantioselectivity (E > 200) and conversion rates after 24 hours. This demonstrates the compound's utility in asymmetric synthesis, which is crucial for producing optically pure compounds in pharmaceuticals .

| Parameter | Value |

|---|---|

| Enzyme | Candida antarctica lipase B |

| Conversion Rate | 50% after 24 hours |

| Enantiomeric Excess | >99% for (R) enantiomer |

| Enantioselectivity | E > 200 |

Future Directions

Given its promising biological activities, further research on this compound should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which it exerts antimicrobial and enzyme-inhibitory effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in treating infections or metabolic disorders.

- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and selectivity.

Propiedades

IUPAC Name |

(1R)-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHIIIRFJKDTLG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349085 | |

| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27911-63-3 | |

| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(pyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the enzymatic reduction of 2-acetylpyridine to (R)-1-(pyridin-2-yl)ethanol using bean seed extracts? Which bean varieties were most effective?

A1: The research investigated the use of crude enzyme extracts from various bean varieties to catalyze the reduction of 2-acetylpyridine to its corresponding alcohol, (R)-1-(pyridin-2-yl)ethanol. While the overall conversion rate for ketones was generally lower than that observed for aldehydes, bayo and black bean extracts demonstrated a remarkable ability to produce (R)-1-(pyridin-2-yl)ethanol in an enantiopure form []. This suggests that these bean varieties possess specific reductase enzymes with high selectivity for this particular reaction. Further research into the specific enzymes responsible and their mechanisms could be valuable for optimizing this biocatalytic process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.